

detailed protocol for synthesizing 3-Fluoro-4-phenylphenol

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Compound of Interest

Compound Name: 3-Fluoro-4-phenylphenol

Cat. No.: B1301823

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Application Note: Synthesis of 3-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **3-Fluoro-4-phenylphenol**, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is a two-step process commencing with the regioselective bromination of 3-fluorophenol to yield 4-bromo-3-fluorophenol. This intermediate subsequently undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to produce the final product. This method is robust, providing good yields and high purity.

Introduction

Substituted biphenyl compounds are significant structural motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated biphenyls particularly attractive for drug design. **3-Fluoro-4-phenylphenol** serves as a key building block for more complex molecules, and a reliable synthetic protocol is therefore highly desirable. The described two-step synthesis offers a clear and efficient pathway to this compound.

Data Presentation

Step	Reaction	Reactants	Product	Typical Yield (%)	Purity (%)
1	Electrophilic Bromination	3-Fluorophenol, N-Bromosuccinimide (NBS)	4-Bromo-3-fluorophenol	85-95	>98
2	Suzuki-Miyaura Cross-Coupling	4-Bromo-3-fluorophenol, Phenylboronic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃	3-Fluoro-4-phenylphenol	80-90	>99

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-fluorophenol

This procedure details the regioselective bromination of 3-fluorophenol at the position para to the hydroxyl group.

Materials:

- 3-Fluorophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 3-fluorophenol (1.0 eq.) and dissolve it in anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath.
- Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.
- Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-bromo-3-fluorophenol as a white to off-white solid.[\[1\]](#)

Step 2: Synthesis of 3-Fluoro-4-phenylphenol via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-3-fluorophenol with phenylboronic acid.

Materials:

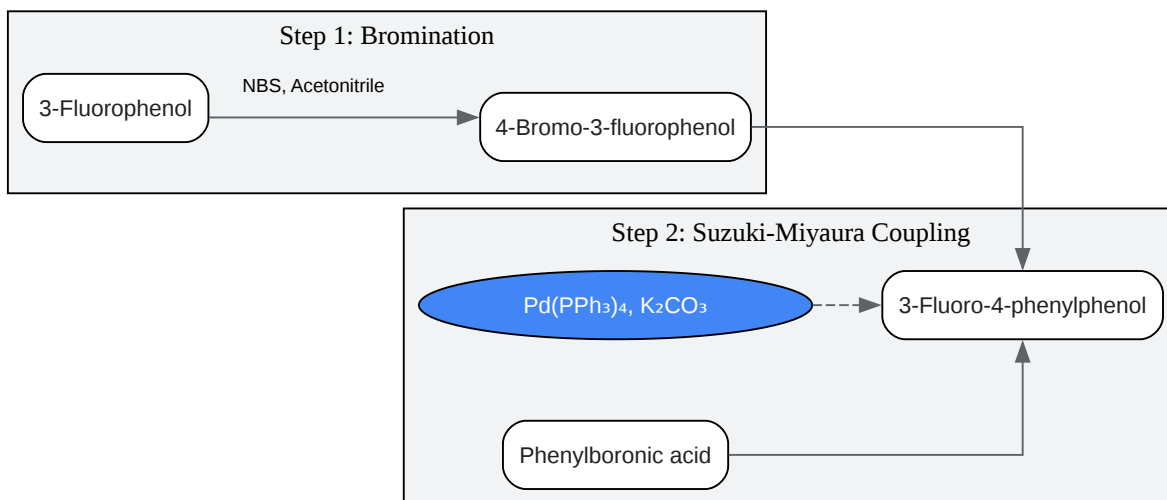
- 4-Bromo-3-fluorophenol
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Water (degassed)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Heating mantle

- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine 4-bromo-3-fluorophenol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
- Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
- Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
- Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature.
- Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
- Wash the organic layer with 1 M HCl, followed by water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **3-fluoro-4-phenylphenol** as a white solid.

Mandatory Visualization



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Caption: Synthetic workflow for **3-Fluoro-4-phenylphenol**.

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References

- 1. nbino.com [nbino.com]
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